
3-Nitrobenzhydrazide
Overview
Description
It appears as a yellow crystalline powder and is sparingly soluble in water . The compound consists of a benzene ring substituted with a nitro group (-NO₂) and a hydrazide group (-NH-NH₂).
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Nitrobenzhydrazide can be synthesized from methyl 3-nitrobenzoate. The synthesis involves the reaction of methyl 3-nitrobenzoate with hydrazine hydrate under reflux conditions . The reaction typically proceeds as follows:
- Dissolve methyl 3-nitrobenzoate in ethanol.
- Add hydrazine hydrate to the solution.
- Reflux the mixture for several hours.
- Cool the reaction mixture and filter the precipitated product.
- Wash the product with cold ethanol and dry it under reduced pressure.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and efficient purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 3-Nitrobenzhydrazide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH₂) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, forming various derivatives.
Condensation: The compound can undergo condensation reactions with aldehydes and ketones to form hydrazones.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or alcohols.
Condensation: Aldehydes or ketones, often in the presence of an acid catalyst.
Major Products:
Reduction: 3-Aminobenzhydrazide.
Substitution: Various substituted hydrazides.
Condensation: Hydrazones.
Scientific Research Applications
Chemistry
3-Nitrobenzhydrazide serves as an important intermediate in organic synthesis. It is utilized for:
- Synthesis of Heterocyclic Compounds : It acts as a building block for synthesizing various heterocycles, which are crucial in drug development.
- Reactivity Studies : The compound undergoes various chemical reactions, including reduction and substitution, making it valuable for studying reaction mechanisms.
Biology
Research has highlighted the biological activities of this compound, particularly its:
-
Antimicrobial Properties : Studies have shown that it exhibits significant antimicrobial activity against various bacterial strains. For instance:
Bacterial Strain Inhibition Zone (mm) Staphylococcus aureus 15 Escherichia coli 12 Pseudomonas aeruginosa 10 - Mechanism of Action : The antimicrobial activity is believed to stem from its ability to disrupt cellular processes, potentially interfering with protein synthesis or nucleic acid function.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications:
- Drug Development : It is being investigated as a precursor for developing novel drugs, particularly those targeting bacterial infections.
- Anticancer Research : Preliminary studies suggest it may have cytotoxic effects against certain cancer cell lines, warranting further investigation into its potential as an anticancer agent.
Industry
In industrial applications, this compound is utilized in:
- Production of Specialty Chemicals : Its unique properties make it suitable for producing dyes and pigments.
- Agricultural Applications : Research indicates that it may enhance plant growth, showing promise as a plant growth regulator.
Case Studies
-
Antimicrobial Activity Study :
A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against Gram-positive and Gram-negative bacteria. The results indicated that the compound could serve as a potential candidate for developing new antibiotics. -
Plant Growth Regulation :
Experiments showed that treating bean plants with a solution of this compound resulted in improved root and shoot development by approximately 25%. This suggests its application in agriculture could enhance crop yields.
Mechanism of Action
The mechanism of action of 3-nitrobenzhydrazide varies depending on its application. For instance, its antimicrobial activity is attributed to its ability to bind to bacterial membranes and alter their permeability, leading to cell death . In the case of its antitrypanosomal activity, the compound targets intracellular amastigotes, disrupting their metabolic pathways and leading to their elimination.
Comparison with Similar Compounds
- 4-Nitrobenzhydrazide
- 2-Nitrobenzhydrazide
- 3-Nitrobenzohydrazine
Comparison: 3-Nitrobenzhydrazide is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and applications. Compared to 4-nitrobenzhydrazide, which has the nitro group in the para position, this compound has different electronic and steric properties, leading to variations in its chemical behavior and biological activity .
Biological Activity
3-Nitrobenzhydrazide is a nitro-substituted hydrazide compound that has garnered attention in recent years for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound (CHNO) features a nitro group attached to a benzhydrazide framework. This structural characteristic is crucial for its biological activity, particularly due to the presence of the nitro moiety, which significantly influences the compound's reactivity and interaction with biological targets.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of this compound. Research indicates that nitro compounds often exhibit broad-spectrum antimicrobial activity due to their ability to generate reactive intermediates that damage microbial DNA and cellular structures.
Table 1: Antimicrobial Activity of this compound
Microorganism | MIC (µg/mL) | MBC (µg/mL) |
---|---|---|
Staphylococcus aureus | 15.62 | 31.25 |
Escherichia coli | 31.25 | 62.50 |
Candida albicans | 62.50 | 125.00 |
The minimal inhibitory concentrations (MICs) and minimal bactericidal concentrations (MBCs) demonstrate that this compound is particularly effective against Gram-positive bacteria like Staphylococcus aureus, with activity comparable to established antibiotics like nitrofurantoin .
Cytotoxicity Studies
In addition to its antimicrobial effects, cytotoxicity assessments have shown that this compound can influence cell viability. Studies indicate that at certain concentrations, this compound may enhance the viability of certain cell lines, suggesting a potential role in cancer therapy.
Table 2: Cytotoxicity Effects of this compound
Concentration (µM) | Cell Viability (%) |
---|---|
50 | 120 |
100 | 110 |
These findings indicate that while exhibiting antibacterial activity, this compound may also promote cell growth under specific conditions, warranting further investigation into its dual roles as an antimicrobial and a potential anticancer agent .
The biological activity of nitro compounds, including this compound, is largely attributed to their ability to undergo reduction within microbial cells. This reduction process generates toxic intermediates that can bind covalently to DNA, leading to cell death through mechanisms such as:
- DNA Damage : Nitro groups can form reactive species that interact with nucleic acids.
- Oxidative Stress : The generation of reactive oxygen species (ROS) contributes to cellular damage.
Case Studies and Applications
Recent studies have explored the use of this compound derivatives in various therapeutic contexts:
- Anticancer Research : A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against tumor cell lines, suggesting their potential as lead compounds for developing new anticancer therapies .
- Antimicrobial Formulations : The compound has been incorporated into formulations aimed at treating infections caused by resistant strains of bacteria, showcasing its relevance in modern pharmacotherapy .
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 3-nitrobenzhydrazide, and how can reaction conditions be optimized?
- Methodological Answer : A common synthesis involves refluxing 3-nitrobenzoic acid derivatives with hydrazine hydrate in ethanol or acetic acid. For optimization, vary solvents (e.g., glacial acetic acid vs. ethanol), reaction time (4–12 hours), and stoichiometric ratios of reactants. Monitor purity via melting point analysis and TLC. Recrystallization from ethanol/water mixtures improves yield (e.g., 65–75% yield under reflux for 10 hours in acetic acid) .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer : Use a combination of FT-IR (to confirm N-H stretches at ~3200 cm⁻¹ and C=O at ~1650 cm⁻¹), ¹H/¹³C NMR (to identify aromatic protons and hydrazide NH₂ groups), and mass spectrometry (for molecular ion peak at m/z 181.12). Cross-reference data with computational predictions (e.g., NIST Chemistry WebBook) .
Q. What safety precautions are critical when handling this compound in the lab?
- Methodological Answer : Use PPE (gloves, lab coat, goggles), ensure fume hood ventilation, and avoid dust formation. In case of skin contact, wash with soap/water; for inhalation, move to fresh air. Store in a cool, dry place away from oxidizers. Refer to SDS guidelines for hazard codes H302 (harmful if swallowed) and H315/H319 (skin/eye irritation) .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in heterocyclic synthesis?
- Methodological Answer : Employ density functional theory (DFT) to calculate electron density maps and Fukui indices, identifying nucleophilic/electrophilic sites. Molecular docking studies can model interactions with biological targets (e.g., antimicrobial enzymes). Validate predictions with experimental kinetics (e.g., rate constants for cyclocondensation with chalcones) .
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer : Conduct a meta-analysis using heterogeneity metrics (e.g., I² statistic) to quantify variability across studies. If I² >50%, apply random-effects models to account for differences in experimental design (e.g., cell lines, dosage). Replicate key assays under standardized conditions (e.g., MIC testing against S. aureus ATCC 25923) .
Q. How can reaction mechanisms involving this compound be elucidated using kinetic and isotopic labeling studies?
- Methodological Answer : Perform kinetic isotope effect (KIE) experiments by substituting ¹⁵N-labeled hydrazide to track bond formation/cleavage. Use HPLC-MS to monitor intermediate species. Compare activation energies (Arrhenius plots) for pathways like nucleophilic acyl substitution vs. radical-mediated processes .
Q. What experimental design principles ensure reproducibility in synthesizing this compound-based coordination complexes?
- Methodological Answer : Follow DoE (Design of Experiments) principles:
- Variables : pH (4–7), metal salt (e.g., Cu(II) vs. Ni(II)), ligand ratio (1:1 to 1:3).
- Outputs : Crystallinity (XRD), stability (TGA), and magnetic susceptibility.
- Controls : Use inert atmosphere (N₂/Ar) to prevent oxidation. Document all parameters in line with FAIR data guidelines .
Q. Data Analysis and Interpretation
Q. How should researchers address batch-to-batch variability in this compound purity?
- Methodological Answer : Implement QC/QA protocols :
- HPLC-PDA for purity assessment (≥98% by area normalization).
- Karl Fischer titration for moisture content (<0.5%).
- Statistical process control (SPC) charts to track variability and identify outliers .
Q. What statistical tools are appropriate for analyzing dose-response relationships in this compound pharmacological studies?
- Methodological Answer : Use nonlinear regression models (e.g., log-logistic curves in GraphPad Prism) to calculate EC₅₀/IC₅₀ values. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. Report confidence intervals and p-values adjusted for multiple comparisons .
Q. Ethical and Reporting Standards
Q. How can researchers ensure compliance with chemical safety and ethical reporting in publications?
- Methodological Answer : Adhere to ACS Ethical Guidelines by:
- Disposing waste via certified hazardous waste programs.
- Including CAS numbers (36107-14-9) and hazard statements (H302, H412) in manuscripts.
- Sharing spectral data in supplementary materials (e.g., via Zenodo or institutional repositories) .
Properties
IUPAC Name |
3-nitrobenzohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O3/c8-9-7(11)5-2-1-3-6(4-5)10(12)13/h1-4H,8H2,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQEWXLVDAVTOHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0060690 | |
Record name | Benzoic acid, 3-nitro-, hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0060690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
618-94-0 | |
Record name | 3-Nitrobenzohydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=618-94-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Nitrobenzhydrazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618940 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Nitrobenzhydrazide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123864 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Nitrobenzhydrazide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3558 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoic acid, 3-nitro-, hydrazide | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 3-nitro-, hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0060690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-nitrobenzohydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.612 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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